molecular formula C9H7BrF2O2 B6290908 Methyl 5-bromo-2,4-difluoro-3-methylbenzoate CAS No. 2432849-13-1

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate

Cat. No.: B6290908
CAS No.: 2432849-13-1
M. Wt: 265.05 g/mol
InChI Key: NDFUKWLTPXGCCK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methyl groups. This compound is often used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,4-difluoro-3-methylbenzoate typically involves the esterification of 5-bromo-2,4-difluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-methoxy-2,4-difluoro-3-methylbenzoate.

    Reduction: 5-bromo-2,4-difluoro-3-methylbenzyl alcohol.

    Oxidation: 5-bromo-2,4-difluoro-3-methylbenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2,4-difluoro-3-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-fluoro-2-methylbenzoate
  • Methyl 5-bromo-2,3-difluorobenzoate
  • Methyl 5-bromo-2,4-difluoro-3-methylbenzoate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms makes it particularly useful in various synthetic applications, as these halogens can participate in diverse chemical reactions.

Properties

IUPAC Name

methyl 5-bromo-2,4-difluoro-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFUKWLTPXGCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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